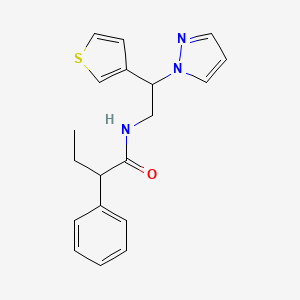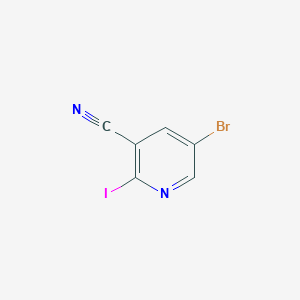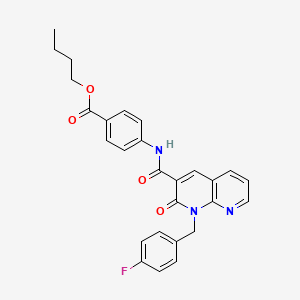![molecular formula C10H10Br2O B2911518 1-[3,5-Bis(bromomethyl)phenyl]-ethanone CAS No. 544467-01-8](/img/structure/B2911518.png)
1-[3,5-Bis(bromomethyl)phenyl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(bromomethyl)phenyl]-ethanone, also known as 3,5-dibromomethylbenzophenone, is an organic compound used in various scientific and industrial applications. It is a colorless solid with a molecular weight of 333.97 g/mol. It is mainly used as an intermediate in the synthesis of other organic compounds and as a reagent for the preparation of different types of materials. It is also used as a catalyst in the synthesis of pharmaceuticals and as a photochemical reactant.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-[3,5-Bis(bromomethyl)phenyl]-ethanone involves the bromination of 3,5-bis(methylthio)toluene followed by oxidation to form the corresponding ketone.
Starting Materials
3,5-bis(methylthio)toluene, Bromine, Sodium hydroxide, Hydrogen peroxide
Reaction
Step 1: Bromination of 3,5-bis(methylthio)toluene with bromine in the presence of sodium hydroxide to form 1,3,5-tribromo-2-(methylthio)benzene., Step 2: Oxidation of 1,3,5-tribromo-2-(methylthio)benzene with hydrogen peroxide in the presence of a catalyst to form 1-[3,5-Bis(bromomethyl)phenyl]-ethanone.
Wirkmechanismus
1-[3,5-Bis(bromomethyl)phenyl]-ethanone acts as a catalyst in the synthesis of organic compounds. It catalyzes the reaction of an organic compound with a bromine molecule, resulting in the formation of a new organic compound. The reaction is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile. The reaction is then completed by the elimination of a bromide ion.
Biochemische Und Physiologische Effekte
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has not been studied for its biochemical or physiological effects. However, it is known to be toxic and should be handled with caution. In addition, it is important to note that it should not be used in any medical or therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3,5-Bis(bromomethyl)phenyl]-ethanone is a useful reagent for lab experiments. It has the advantage of being relatively stable and easy to handle. Additionally, it is relatively inexpensive and can be stored for extended periods of time. However, it is important to note that it is toxic and should be handled with caution. In addition, it is important to note that it should not be used in any medical or therapeutic applications.
Zukünftige Richtungen
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has a wide range of potential future applications. It could be used as a catalyst in the synthesis of organic compounds, as a reagent in the preparation of different types of materials, and as a photochemical reactant in the synthesis of organic compounds. Additionally, it could be used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of inorganic compounds. Furthermore, further research could be conducted to explore its potential as a drug delivery vehicle or a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds, as a reagent for the preparation of different types of materials, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a photochemical reactant in the synthesis of organic compounds. Additionally, it has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of inorganic compounds.
Eigenschaften
IUPAC Name |
1-[3,5-bis(bromomethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOMZJVCASLRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(bromomethyl)phenyl]-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)
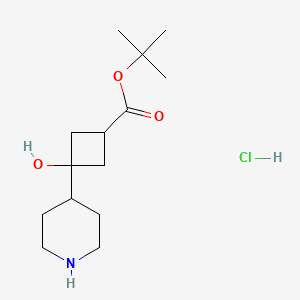
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
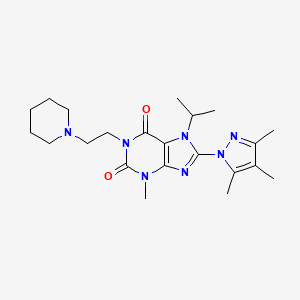
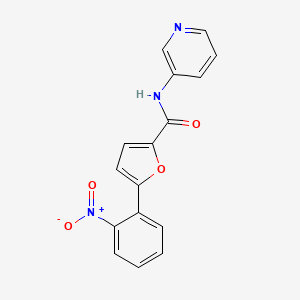
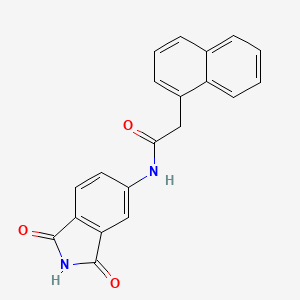
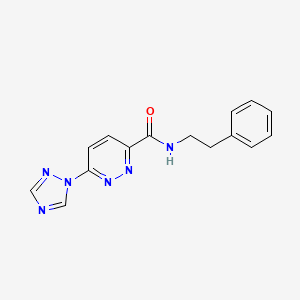
![Methyl 3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2911449.png)

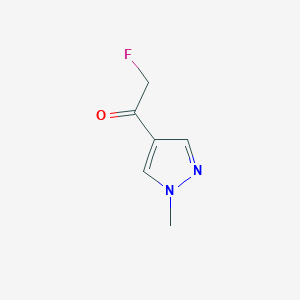
![4-(4-fluorophenyl)-2-(3-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2911453.png)
